L-Cysteine L-ascorbate
Description
Properties
CAS No. |
94313-97-0 |
|---|---|
Molecular Formula |
C9H15NO8S |
Molecular Weight |
297.28 g/mol |
IUPAC Name |
(2R)-2-amino-3-sulfanylpropanoic acid;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H8O6.C3H7NO2S/c7-1-2(8)5-3(9)4(10)6(11)12-5;4-2(1-7)3(5)6/h2,5,7-10H,1H2;2,7H,1,4H2,(H,5,6)/t2-,5+;2-/m00/s1 |
InChI Key |
HJOVGSYHDSFKNN-CACBPORGSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.C([C@@H](C(=O)O)N)S |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C(=O)O)N)S |
Origin of Product |
United States |
Chemical Reactivity and Interaction Mechanisms of L Cysteine and L Ascorbate
Thermal Reaction Pathways and Product Formation
The thermal reaction of L-cysteine and L-ascorbic acid, often as part of the Maillard reaction, is a key process in the development of flavor and color in cooked foods. This non-enzymatic browning reaction involves a cascade of chemical changes that lead to the formation of a diverse array of compounds.
Generation of Volatile Compounds and Aroma Profiles
When heated together in an aqueous solution, L-cysteine and L-ascorbic acid generate a complex mixture of volatile organic compounds (VOCs) that contribute significantly to the aroma profile of the resulting product. researchgate.netnih.gov The reaction primarily yields sulfur-containing compounds, which are largely responsible for the characteristic "meaty" flavor. researchgate.net
A study involving heating L-ascorbic acid and L-cysteine in an aqueous buffer at various pH levels identified 43 different aroma compounds. researchgate.net The predominant classes of these volatile compounds include:
Thiophenes: These are five-membered aromatic rings containing a sulfur atom.
Thiazoles: These are five-membered aromatic rings containing both a sulfur and a nitrogen atom.
Pyrazines: These are six-membered aromatic rings containing two nitrogen atoms. The formation of pyrazines involves intermediates from the thermal degradation of L-ascorbic acid reacting with ammonia (B1221849) released from L-glutamic acid. researchgate.net
Alicyclic sulfur compounds: These are non-aromatic rings containing sulfur atoms.
Thienothiophenes and Thiophenones: These are more complex sulfur-containing heterocyclic compounds. researchgate.net
The pH of the reaction medium plays a crucial role in the types of volatile compounds formed. For instance, polysulfide formation is favored under acidic conditions, while the generation of pyrazine (B50134) derivatives is preferred in weakly alkaline conditions, specifically around pH 8.0. nih.gov Thiophene derivatives, however, are formed across a range of pH conditions. nih.gov
Some of the sulfur-containing aroma compounds are formed solely from the degradation of L-cysteine, while others arise from the reaction of L-ascorbic acid degradation products (such as hydroxybutanedione, butanedione, and acetaldehyde) with L-cysteine or its degradation products like hydrogen sulfide (B99878) (H₂S) and ammonia (NH₃). nih.gov
Volatile Compound Classes from L-Cysteine and L-Ascorbate Thermal Reaction
| Compound Class | General Description | Associated Aroma Profile |
|---|---|---|
| Thiophenes | Five-membered aromatic ring with one sulfur atom | Contribute to a "meaty" flavor profile |
| Thiazoles | Five-membered aromatic ring with one sulfur and one nitrogen atom | |
| Pyrazines | Six-membered aromatic ring with two nitrogen atoms | |
| Alicyclic Sulfur Compounds | Non-aromatic rings containing sulfur | |
| Thienothiophenes and Thiophenones | Complex heterocyclic sulfur compounds |
Reaction Kinetics and Browning Mechanisms
The non-enzymatic browning that occurs when L-cysteine and L-ascorbic acid are heated is a complex process that can be studied through its reaction kinetics. Research has shown that the formation of browning products in an L-ascorbic acid/L-cysteine model system follows first-order reaction kinetics. agriculturejournals.czagriculturejournals.cz This indicates that the rate of the browning reaction is directly proportional to the concentration of one of the reactants.
The activation energy (Ea) for this browning reaction has been determined to be 114.33 kJ/mol, which describes the minimum amount of energy required for the reaction to occur. agriculturejournals.czagriculturejournals.cz The browning process is temperature-dependent, with a significant reaction rate observed at temperatures between 125–155°C. agriculturejournals.czagriculturejournals.cz Below 110°C, the non-enzymatic browning reaction is either very slow or does not occur at all. agriculturejournals.czagriculturejournals.cz It is also important to note that the browning products are not formed solely from the self-degradation of L-cysteine. agriculturejournals.czagriculturejournals.cz
The mechanism for the development of the brown color involves several stages, starting with the formation of uncolored intermediate products, which can be monitored by UV absorbance at 294 nm. The final brown pigments, known as melanoidins, are measured by absorbance at 420 nm. The correlation between the uncolored intermediates and the final browning products increases with rising temperature. agriculturejournals.cz
Kinetic Parameters of Non-Enzymatic Browning in the L-Ascorbic Acid/L-Cysteine System
| Kinetic Parameter | Value | Significance |
|---|---|---|
| Reaction Order | First-order | The reaction rate is proportional to the concentration of one reactant. |
| Activation Energy (Ea) | 114.33 kJ/mol | The minimum energy required for the browning reaction to proceed. |
| Effective Temperature Range | 125–155°C | The temperature range where significant browning occurs. |
Redox Interactions and Radical Scavenging Mechanisms
L-cysteine and L-ascorbic acid are well-known for their antioxidant properties. Their ability to counteract oxidative stress stems from their redox activities and their capacity to scavenge harmful free radicals.
Synergistic Antioxidant Roles in Solution-Based Systems
In biological systems, various antioxidants work together in a coordinated "antioxidant network" to protect against oxidative damage. pnas.org L-cysteine and L-ascorbic acid are key players in this network. While they each possess antioxidant capabilities, their combined action can be synergistic.
L-ascorbic acid is a potent, water-soluble antioxidant that can directly scavenge a variety of reactive oxygen species (ROS). L-cysteine, a sulfur-containing amino acid, also exhibits antioxidant properties, in part through its thiol group (-SH).
Role in Protecting Biomolecules from Oxidative Damage
Both L-cysteine and L-ascorbic acid play vital roles in protecting essential biomolecules, such as lipids and proteins, from oxidative damage.
Protection of Lipids: Ascorbic acid has been shown to be highly effective in protecting lipids in human plasma and low-density lipoprotein (LDL) from peroxidative damage. nih.gov It can effectively intercept oxidants in the aqueous phase before they can initiate lipid peroxidation. nih.gov Studies have demonstrated that vitamin C can protect LDL from oxidation mediated by homocysteine, an atherogenic amino acid. nih.gov This protective effect is observed at physiological concentrations of vitamin C and is thought to involve covalent modification of the lipoprotein by dehydroascorbic acid, the oxidized form of ascorbic acid. nih.gov
Protection of Proteins: Oxidative stress can lead to the damaging modification of proteins. L-ascorbic acid can help to repair oxidized amino acid residues, thereby maintaining protein integrity. imrpress.com The oxidized form of ascorbate (B8700270), dehydroascorbic acid, or its degradation products can also play a protective role. It has been shown that stable modification of LDL by dehydroascorbic acid can increase its resistance to subsequent oxidative modification. researchgate.net
L-cysteine also contributes to the protection of biomolecules. For instance, co-administration of L-cysteine with the chemotherapy drug cisplatin (B142131) has been shown to reduce testicular oxidative damage in rats by mitigating the increase in lipid peroxides and superoxide (B77818) anion levels. nih.gov
Specific Chemical Modifications and Adduct Formation
Beyond their roles in thermal reactions and redox chemistry, L-cysteine and L-ascorbic acid can engage in specific chemical modifications that result in the formation of adducts. An adduct is a product of a direct addition of two or more distinct molecules.
When L-ascorbic acid is oxidized, it is converted to dehydroascorbic acid (DHA). If not rapidly reduced back to ascorbic acid, DHA can decompose into a reactive five-carbon compound. nih.gov This reactive species can then modify the reduced cysteinyl residues in peptides and proteins. nih.gov
This process, known as S-ascorbylation, involves the formation of a covalent bond between the degradation product of ascorbate and the sulfur atom of the cysteine side chain. The formation of these cysteine adducts has been characterized using mass spectrometry in various proteins, including:
Insulin (B600854) B-chain: Mass spectrometry has revealed the presence of one and two adducts of the dehydroascorbic acid degradation product on the insulin B-chain. Tandem mass spectrometry has unambiguously localized these adducts to the two cysteine residues at positions 7 and 19. nih.gov
α-Lactalbumin: In studies with α-lactalbumin, it was found that a portion of the protein population in a reduced state could be modified by the dehydroascorbic acid degradation product, with the adduct being assigned to the N-terminally located cysteine residue at position 6. nih.gov
Hemoglobin: Incubation of hemoglobin with dehydroascorbic acid followed by enzymatic digestion and mass spectrometry allowed for the identification of three modified peptides. Tandem mass spectrometry confirmed the modification on cysteine-containing peptides from both the A-chain and the B-chain of hemoglobin. nih.gov
These findings demonstrate a specific chemical interaction between a degradation product of L-ascorbic acid and L-cysteine residues within proteins, leading to the formation of stable adducts.
Interactions with Inorganic Species (e.g., Metal Ions, Graphene Oxide)
L-cysteine and L-ascorbate exhibit significant reactivity with inorganic species, including metal ions and carbon-based nanomaterials like graphene oxide. These interactions are driven by the chelating and reducing properties of these two molecules.
The interaction with metal ions is a critical aspect of the biological and chemical activity of both L-cysteine and L-ascorbate. Ascorbic acid is known to chelate various metals, although it is generally considered a weak chelating agent compared to drugs used for metal overload conditions. nih.govresearchgate.net Its primary chelation center involves the deprotonated hydroxyl groups at the O(2) and O(3) positions of the lactone ring, which can form complexes with ions like Fe³⁺, Cu²⁺, and alkaline earth metals. nih.govmdpi.comat.uascielo.org.za The interaction often involves the reduction of the metal ion, such as the reduction of Fe³⁺ to Fe²⁺. nih.gov This redox activity can have a dual effect: it can be antioxidant by scavenging radicals, but it can also be pro-oxidant by reducing transition metals that then participate in Fenton-like reactions to generate highly reactive hydroxyl radicals. mdpi.comresearchgate.net The specific outcome depends on factors like the cellular redox environment and the local concentration of ascorbate. researchgate.net L-cysteine also interacts with metal ions, and its presence can influence the redox cycling of metals like copper, accelerating the oxidation of other thiols such as glutathione (B108866). oup.com
In the realm of materials science, L-cysteine and L-ascorbic acid are utilized as green and biocompatible reducing agents for graphene oxide (GO). nih.govrsc.org GO is a layered material with oxygen-containing functional groups (epoxy, hydroxyl, carbonyl), which can be reduced to restore the graphene structure, yielding reduced graphene oxide (rGO). nih.gov L-ascorbic acid is an effective reductant for GO, capable of achieving C/O ratios and conductivity values comparable to those obtained with toxic reducing agents like hydrazine. nih.govrsc.org The reduction mechanism involves a nucleophilic attack on the carbon of the epoxy groups, followed by a thermally induced redox reaction that removes the oxygen groups. nih.gov L-cysteine can also reduce GO, with its thiol and amine groups reacting with the functional groups on the GO surface. nih.govrsc.org This process not only reduces the GO but can also functionalize the rGO sheets, sometimes bridging them to form porous hydrogels with enhanced conductivity. nih.govrsc.org This dual role of reduction and functionalization makes L-cysteine and L-ascorbate valuable in creating rGO-based materials for biomedical and electronic applications. rsc.orgresearchgate.net
| Inorganic Species | Interacting Molecule(s) | Mechanism of Interaction | Outcome/Product | Significance |
|---|---|---|---|---|
| Metal Ions (Fe³⁺, Cu²⁺) | L-Ascorbate | Chelation and Reduction | Metal-ascorbate complexes, Reduced metal ions (Fe²⁺, Cu⁺) | Dual antioxidant/pro-oxidant activity. nih.govmdpi.com |
| Metal Ions (Cu²⁺) | L-Cysteine, L-Ascorbate | Redox Cycling | Accelerated oxidation of thiols (e.g., glutathione). oup.com | Potential for synergistic toxicity and oxidative stress. oup.com |
| Graphene Oxide (GO) | L-Ascorbic Acid | Chemical Reduction | Reduced Graphene Oxide (rGO) | Green, biocompatible method for producing conductive graphene materials. nih.govrsc.org |
| Graphene Oxide (GO) | L-Cysteine | Reduction and Functionalization | rGO hydrogels, Covalently attached L-cysteine | Creates conductive biomaterials that can support cell adhesion and growth. nih.govrsc.org |
Spectroscopic and Structural Elucidation of L Cysteine, L Ascorbate, and Their Complexes
Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the local molecular structure of compounds in the solid state.
The solid-state structures of L-cysteine and L-ascorbic acid are well-characterized by their distinct vibrational spectra. These spectra arise from the vibrations of specific chemical bonds and functional groups within the molecules, providing a unique "molecular fingerprint."
For L-cysteine, characteristic vibrational bands are associated with its amino acid structure, including the thiol (-SH), amine (-NH2), and carboxylic acid (-COOH) groups. The FTIR spectrum of free L-cysteine shows notable peaks corresponding to the amine functional group (~3245 cm⁻¹), aliphatic C-H stretching (~2957 cm⁻¹), and the S-H stretching vibration (~2550 cm⁻¹) nih.gov. Other key peaks include asymmetric and symmetric stretching of the COO⁻ group and NH bending nih.govdovepress.com.
L-ascorbic acid (Vitamin C) is characterized by its enediol moiety and a five-membered lactone ring. Its vibrational spectrum is complex, with key bands assigned to the stretching vibrations of C=O, C=C, and C-O bonds within the ring structure, as well as various O-H stretching and bending modes.
The table below summarizes some of the key experimental vibrational bands for L-cysteine.
| Vibrational Mode | Wavenumber (cm⁻¹) | Molecule |
| Amine (-NH₂) stretch | ~3245 | L-Cysteine |
| Aliphatic (C-H) stretch | ~2957 | L-Cysteine |
| Thiol (S-H) stretch | ~2550 | L-Cysteine |
| Asymmetric (COO⁻) stretch | 1582 | L-Cysteine |
| Amine (N-H) bend | 1460 | L-Cysteine |
| Symmetric (COO⁻) stretch | 1420 | L-Cysteine |
| C-N stretch | 1098 | L-Cysteine |
This table is based on data from FTIR spectroscopy of L-cysteine. nih.govdovepress.com
A specialized technique for structural elucidation involves the use of linear polarized vibrational spectroscopy (both IR and Raman) on oriented colloids suspended in a nematic host nih.gov. This method provides detailed information on the spatial orientation of molecules and their vibrational transition moments.
Research has been conducted on solid mixtures containing N-acetyl-L-cysteine and L-ascorbic acid using this technique. By suspending colloids of the mixture in a nematic liquid crystal host, the molecules can be partially oriented. The application of polarized IR radiation allows for the experimental assignment of characteristic frequencies and provides insights into local molecular structure nih.gov. This approach can also help explain complex spectral features typical for crystals, such as Fermi-resonance and Davydov splitting effects nih.gov. For instance, a quantitative IR-spectroscopic method was developed based on the intensity ratio between a band characteristic for N-acetyl-L-cysteine (1,716 cm⁻¹) and a band attributed to both N-acetyl-L-cysteine and vitamin C (990 cm⁻¹) nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics
NMR spectroscopy is indispensable for determining the structure of molecules in solution and for monitoring chemical reactions and dynamic processes.
While a simple "L-cysteine L-ascorbate" salt is not extensively characterized, the reactivity between the two molecules, particularly between the thiol group of cysteine and the oxidized form of ascorbic acid, is of significant interest. L-ascorbic acid can be oxidized to dehydroascorbic acid (DHA), which is reactive toward nucleophiles like the thiol group of cysteine.
NMR spectroscopy has been instrumental in characterizing the resulting covalent adducts. In one study, the chemical modification of a cysteine residue on a protein surface by ascorbic acid was investigated nih.gov. Using NMR, researchers characterized the chemical structure of the resulting S-ascorbylated cysteine adduct. The analysis revealed that a six-membered ring structure derived from oxidized ascorbate (B8700270) becomes covalently attached to the sulfur side chain of the cysteine residue nih.gov. This type of structural analysis provides definitive evidence of adduct formation and its specific chemical nature, which would be difficult to obtain by other means.
The table below presents typical ¹H NMR chemical shifts for L-cysteine in an aqueous solution.
| Proton | Chemical Shift (ppm) | Multiplicity |
| Hα | 4.21 | Quartet |
| Hβ | 3.33 | Doublet of Doublets |
| Hβ' | 3.29 | Doublet of Doublets |
| NH₂ | 8.69 | Singlet (broad) |
| SH | Not typically observed due to exchange | - |
This table presents representative data for L-cysteine coordinated to a complex in DMSO, showing shifts indicative of interaction. researchgate.net
Isotope labeling is a powerful technique used in conjunction with NMR to trace metabolic pathways and reaction mechanisms. By replacing an atom (e.g., ¹²C) with its NMR-active isotope (e.g., ¹³C), specific parts of a molecule can be tracked through a chemical or biological process.
A prominent example of this is the use of hyperpolarized [1-¹³C]-dehydroascorbic acid ([1-¹³C]-DHA) to monitor its reduction back to ascorbic acid in real-time acs.org. In these studies, the strong NMR signal from the hyperpolarized ¹³C label allows for the sensitive detection of the conversion of DHA to ascorbic acid upon reaction with reducing agents like glutathione (B108866) (a tripeptide containing cysteine) acs.org. The rate of formation of the [1-¹³C]-ascorbic acid peak can be precisely measured, providing kinetic data on the redox reaction. This technique demonstrates how site-specific labeling can illuminate the dynamics of the interaction between ascorbate and thiol-containing molecules acs.org.
X-ray Crystallography for Crystalline Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structures of L-cysteine and L-ascorbic acid are individually well-documented, a crystal structure for a co-crystal or salt of "this compound" has not been reported in the reviewed scientific literature. The high reactivity leading to adduct formation may preclude the isolation of a stable co-crystal suitable for diffraction studies.
The crystallographic data for the parent compounds provide the foundational structural information. L-cysteine is known to crystallize in multiple polymorphic forms, including an orthorhombic (Form I) and a monoclinic (Form II) system, with structures that have been determined at various pressures ed.ac.ukvub.ac.be. L-ascorbic acid also has a well-defined monoclinic crystal structure nih.gov.
The table below summarizes the crystallographic data for the common polymorphs of L-cysteine and L-ascorbic acid.
| Compound | Crystal System | Space Group | Unit Cell Parameters |
| L-Cysteine (Form I) | Orthorhombic | P2₁2₁2₁ | a=8.119 Å, b=12.201 Å, c=5.426 Å |
| L-Cysteine (Form II) | Monoclinic | P2₁ | a=7.532 Å, b=12.647 Å, c=5.437 Å, β=111.4° |
| L-Ascorbic Acid | Monoclinic | P2₁ | a=17.299 Å, b=6.353 Å, c=6.411 Å, β=102.11° |
This table compiles representative crystallographic data from published studies. nih.goved.ac.ukvub.ac.be
Solid-State Structural Analysis and Conformational Studies
The solid-state structure of L-cysteine has been extensively characterized, revealing its existence in different polymorphic forms, primarily an orthorhombic (Form I) and a monoclinic (Form II) structure at ambient pressure. chemrxiv.org In these crystalline states, L-cysteine exists as a zwitterion, where the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-). chemrxiv.orged.ac.ukscielo.br The conformation of the molecule, particularly the rotation around its single bonds, is crucial in defining the crystal packing and hydrogen-bonding networks.
The orthorhombic form has one molecule in the asymmetric unit, while the monoclinic form has two. chemrxiv.org These two independent molecules in the monoclinic structure differ in their N-C-C-S dihedral angles, with one exhibiting a gauche conformation and the other a trans conformation. chemrxiv.org A key structural feature is the dihedral angle of the C-C-S-H bond, which dictates the nature of the hydrogen bonding. chemrxiv.org This variation allows for the formation of different hydrogen bonding motifs, such as S-H···S and S-H···O interactions, which play a significant role in the stability of the crystal lattice. chemrxiv.org Studies have identified at least two distinct conformations in orthorhombic L-cysteine, differing in the torsion of the SH group to form different hydrogen bonds. pku.edu.cn
Under high pressure, L-cysteine undergoes phase transitions to other polymorphic forms, demonstrating the conformational flexibility of the molecule. ed.ac.uk Computational and experimental studies have provided detailed data on the geometry of the L-cysteine molecule in its crystalline state.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length (Å) | C-S | 1.859 |
| C-Cα | 1.545 | |
| Cα-N | 1.492 | |
| Cα-C(carboxyl) | 1.547 | |
| C(carboxyl)-O1 | 1.261 | |
| C(carboxyl)-O2 | 1.268 | |
| Bond Angle (°) | C-S-H | 97.6 |
| S-C-Cα | 113.1 | |
| N-Cα-C(carboxyl) | 109.9 |
Crystallographic Studies in the Context of Radiation Damage Mitigation
In macromolecular crystallography, high-intensity X-ray radiation can cause significant damage to the sample crystal, leading to the generation of free radicals. researchgate.netmdpi.com This radiation damage can manifest as both global effects, such as a loss of diffraction intensity, and specific structural changes to the macromolecule. mdpi.com One of the most sensitive sites for specific damage is the disulfide bridge in proteins, which can be elongated and ultimately broken by radiation. nih.gov Additionally, the carboxyl groups of aspartate and glutamate (B1630785) residues are particularly susceptible to decarboxylation. nih.gov
To counteract these effects, chemical additives that act as radical scavengers are often included in the crystallization solution. iucr.org L-cysteine and L-ascorbic acid are two such scavengers commonly used in crystallographic experiments to mitigate radiation damage. iucr.org L-cysteine is particularly effective due to the high electron affinity of its sulfur linkage, making it and other sulfur-containing residues like methionine highly susceptible to primary radiation damage and thus effective in a sacrificial protective role. iucr.org L-ascorbic acid is a strong scavenger of hydroxyl radicals (•OH). iucr.org
Crystallographic and solution-based studies have quantitatively evaluated the performance of these scavengers. iucr.org By monitoring structural changes, such as the breakage of a disulfide bond in a model protein, researchers can assess the effectiveness of different concentrations of scavengers like cysteine and ascorbic acid in preserving the biological structure during X-ray exposure. iucr.org These studies confirm that such additives can reduce the rate of damage, thereby protecting sensitive residues and helping to ensure that the solved structure is an accurate representation of the native biological molecule. iucr.orgnih.gov
Mass Spectrometry for Molecular Identification and Adduct Characterization
Mass spectrometry (MS) is a fundamental analytical technique for the molecular identification and structural elucidation of L-cysteine and its derivatives. Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI), the molecular ion of L-cysteine can be readily identified. juniperpublishers.com In positive ion mode, L-cysteine is typically detected as its protonated molecule [M+H]⁺. juniperpublishers.com
The mass spectrum of L-cysteine is characterized by a molecular ion peak corresponding to its molecular weight. juniperpublishers.comnist.gov For the chemical formula C₃H₇NO₂S, the calculated mass of the protonated molecule is approximately 122.03 Da. juniperpublishers.com In addition to the molecular ion, mass spectrometry reveals a distinct fragmentation pattern that is used for confirmation. Collision-induced dissociation of the parent ion generates several characteristic fragment ions. juniperpublishers.com These fragmentation patterns are crucial for distinguishing L-cysteine from other molecules in complex biological samples. nih.gov
Capillary electrophoresis-time of flight mass spectrometry (CE-TOFMS) has also been employed to investigate the metabolism of L-cysteine, allowing for the identification and quantification of its metabolic derivatives and adducts. nih.gov
| m/z | Proposed Ion Formula | Designation |
|---|---|---|
| 122 | C₃H₈NO₂S⁺ | Molecular Ion [M+H]⁺ |
| 105 | C₃H₅O₂S⁺ | Fragment Ion |
| 102 | C₃H₂O₂S•⁺ | Fragment Ion |
| 87 | C₃H₅NO₂²⁺ or C₃H₅NS•⁺ | Fragment Ion |
| 76 | C₂H₆NO₂⁺ | Fragment Ion |
| 59 | C₂H₃O₂⁺ | Fragment Ion |
UV-Vis Spectroscopy for Electronic Transitions and Reaction Monitoring
UV-Visible (UV-Vis) spectroscopy is a valuable tool for studying L-cysteine and L-ascorbic acid, as both contain chromophores that absorb light in the ultraviolet region. This technique allows for their quantification and for monitoring reactions in which they participate.
L-cysteine in a phosphate (B84403) buffer at pH 8.0 shows a maximum absorbance (λmax) at approximately 232 nm. ijbpas.com First-order derivative spectrophotometry can also be used for more precise quantification, revealing a maxima at 232 nm and a minima at 204 nm. ijbpas.com
L-ascorbic acid and its corresponding ascorbate anions also have characteristic UV absorption bands. The fully protonated L-ascorbic acid has a λmax around 247 nm. dtu.dk As the pH increases, this peak shifts. The ascorbate mono-anion absorbs at a longer wavelength of approximately 264.8 nm. dtu.dk
The distinct spectral properties of L-cysteine and L-ascorbic acid allow for their simultaneous determination using kinetic spectrophotometric methods. researchgate.net One such method is based on the difference in the rates at which they reduce iron(III) to iron(II), with the subsequent formation of a colored iron(II)-phenanthroline complex being monitored at 510 nm. researchgate.net This application demonstrates how UV-Vis spectroscopy is a powerful method for monitoring reactions involving both L-cysteine and L-ascorbate, leveraging their reducing properties. Furthermore, changes in the UV-Vis spectrum, such as a red shift in the absorbance peak of a probe, can be used to selectively detect L-cysteine in the presence of other amino acids. nih.gov
| Compound/Species | λmax (nm) | Reference |
|---|---|---|
| L-Cysteine (in phosphate buffer, pH 8.0) | 232 | ijbpas.com |
| L-Ascorbic Acid (protonated) | ~247 | dtu.dk |
| L-Ascorbate (mono-anion) | ~265 | dtu.dk |
Computational and Theoretical Investigations of L Cysteine and L Ascorbate Interactions
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the reaction mechanisms involving L-cysteine and L-ascorbic acid, particularly in the context of redox reactions.
Theoretical modeling has been employed to understand the mechanisms by which L-ascorbic acid and thiol-containing compounds like L-cysteine and its derivative N-acetyl cysteine (NAC) reduce graphene oxide (GO). rsc.orgresearchgate.net Both L-ascorbic acid and NAC are considered green reducing agents that facilitate a mild and biocompatible chemical reduction of the oxygenated functional groups present in GO. rsc.orgresearchgate.net
Studies combining experimental work with theoretical modeling have unveiled the similarities in the reduction mechanisms of L-ascorbic acid and NAC on the GO surface. rsc.orgresearchgate.net DFT calculations help to visualize the interaction between the reducing agents and the functional groups on the GO, such as epoxy and hydroxyl groups. For instance, in an alkaline medium, L-cysteine can reduce the functional groups on the surface and at the boundaries of GO. nih.gov
Table 1: Comparison of GO Reduction by L-Ascorbic Acid and N-Acetyl Cysteine (a derivative of L-Cysteine)
| Feature | L-Ascorbic Acid (H₂A) | N-Acetyl Cysteine (NAC) | Reference |
| Reduction Mechanism | Similar to NAC, involves reduction of oxygenated functional groups. | Similar to H₂A, involves reduction of oxygenated functional groups. | rsc.orgresearchgate.net |
| Effect on GO Surface | Does not permanently bond to the GO surface. | Remains permanently bonded to the GO surface after reduction. | rsc.orgresearchgate.net |
| Biocompatibility | Can reduce cell viability in eukaryotic cell lines. | Does not affect cell viability in eukaryotic cell lines. | rsc.orgresearchgate.net |
DFT calculations are crucial for mapping the electron transfer pathways in redox reactions involving L-cysteine and L-ascorbic acid. These calculations can determine the frontier molecular orbitals (HOMO and LUMO) and analyze the electronic delocalization, which are key to understanding how electrons are transferred. nih.gov
In the context of GO reduction, DFT helps to model the transfer of electrons from the reducing agent (L-cysteine or L-ascorbic acid) to the GO sheet. rsc.orgresearchgate.net This process is fundamental to the reduction of the oxygen-containing functional groups. The theoretical models can predict the most favorable sites for electron transfer and the energy barriers associated with these processes.
Furthermore, studies on the direct electrochemistry of ascorbate (B8700270) oxidase immobilized on an L-cysteine self-assembled monolayer have demonstrated direct electron transfer (DET) between the enzyme and the modified electrode. nih.gov While this study focuses on an enzyme system, the principles of electron transfer involving L-cysteine and ascorbic acid are relevant. DFT can be used to model the electronic coupling between the donor (ascorbate) and acceptor through the L-cysteine bridge, providing a theoretical basis for the observed electrochemical phenomena.
Molecular Dynamics (MD) Simulations for Dynamic Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of the dynamic interactions between L-cysteine and L-ascorbic acid, as well as their interactions with other molecules like enzymes.
MD simulations have been widely used to investigate the binding mechanisms of small molecules to proteins, including enzyme-inhibitor interactions. nih.gov These simulations can provide detailed information about the conformational changes that occur upon binding, the stability of the enzyme-inhibitor complex, and the key amino acid residues involved in the interaction. nih.gov
L-cysteine has been shown to act as an irreversible inhibitor of the peroxidase-mimic catalytic activity of 2-dimensional NiO nanosheets. semanticscholar.orgnih.gov MD simulations could be employed to model the binding of L-cysteine to the nanozyme, elucidating the specific interactions that lead to the formation of a stable nanozyme-inhibitor complex and the subsequent inhibition of catalytic activity. semanticscholar.org Such simulations can reveal the dynamic process of how the inhibitor molecule approaches and binds to the active site of the enzyme or nanozyme.
Theoretical Correlation of Spectroscopic Data with Crystal Structures
Theoretical calculations play a vital role in interpreting and assigning experimental spectroscopic data by correlating them with the underlying crystal structures. DFT calculations, in particular, are used to predict vibrational frequencies (infrared and Raman spectra) which can then be compared with experimental results to validate the proposed structures. nih.gov
For L-cysteine, combined theoretical and experimental studies have been conducted to investigate its crystalline structure. nih.gov These studies utilize DFT to calculate the theoretical infrared (IR) and Raman spectra, which are then compared with the experimentally obtained spectra to achieve a better characterization of the crystal structure. nih.gov Similarly, DFT calculations have been used to perform a complete assignment of the observed bands in the infrared spectrum of L-ascorbic acid. nih.gov
By extending these theoretical approaches to the L-cysteine L-ascorbate complex, it would be possible to predict its spectroscopic signatures. Theoretical modeling of the crystal structure of the complex would allow for the calculation of its vibrational modes. A comparison of these theoretical spectra with experimental data would provide a powerful tool for confirming the crystal structure and understanding the intermolecular interactions, such as hydrogen bonding, between L-cysteine and L-ascorbic acid.
Prediction of Interaction Energetics and Stability
Theoretical methods are invaluable for predicting the energetics and stability of the interaction between L-cysteine and L-ascorbic acid. These calculations can provide quantitative data on the strength of the interaction and the thermodynamic favorability of the formation of an this compound complex.
Studies on the ion association of α-amino acids, including cysteine, with L-ascorbic acid in aqueous solution have provided thermodynamic parameters for their interaction. uobaghdad.edu.iq These studies use experimental data to calculate the association constant (KA) and thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).
Table 2: Thermodynamic Parameters for the Association of L-Cysteine and L-Ascorbic Acid in Aqueous Solution
| Temperature (K) | Association Constant (KA) | ΔG° (kJ mol-1) | ΔH° (kJ mol-1) | ΔS° (J mol-1 K-1) | Reference |
| 298 | Data not specified | Negative values indicate spontaneous association | Negative values indicate an exothermic process | Positive values suggest a decrease in solvation of the ion-pair | uobaghdad.edu.iq |
| 303 | Data not specified | Negative values indicate spontaneous association | Negative values indicate an exothermic process | Positive values suggest a decrease in solvation of the ion-pair | uobaghdad.edu.iq |
| 308 | Data not specified | Negative values indicate spontaneous association | Negative values indicate an exothermic process | Positive values suggest a decrease in solvation of the ion-pair | uobaghdad.edu.iq |
| 313 | Data not specified | Negative values indicate spontaneous association | Negative values indicate an exothermic process | Positive values suggest a decrease in solvation of the ion-pair | uobaghdad.edu.iq |
Note: The source indicates that the association process is exothermic (negative ΔH°) and spontaneous (negative ΔG°), with the spontaneity increasing with temperature. The positive ΔS° suggests that the association leads to a more disordered state, likely due to the release of solvating water molecules. uobaghdad.edu.iq
Biochemical and Cellular Mechanisms of L Cysteine and L Ascorbate in in Vitro Models
Modulation of Cellular Redox Homeostasis
The maintenance of a stable intracellular redox environment is paramount for normal cellular function, and both L-cysteine and L-ascorbate are key players in this delicate balance. Their individual and combined actions contribute significantly to the synthesis of major endogenous antioxidants, the direct scavenging of reactive oxygen species (ROS), and the regeneration of other vital antioxidant molecules.
Glutathione (B108866) Synthesis and Metabolism Regulation by L-Cysteine
L-cysteine is a critical and rate-limiting precursor for the synthesis of glutathione (GSH), a tripeptide that stands as the most abundant endogenous antioxidant in mammalian cells. The availability of L-cysteine directly influences the cellular capacity to produce GSH, thereby playing a central role in protecting cells from oxidative damage. In vitro studies have consistently demonstrated that supplementation with L-cysteine enhances intracellular GSH levels. For instance, in cultured human U937 monocytes, L-cysteine treatment has been shown to restore cellular GSH levels, highlighting its direct role in GSH synthesis. This upregulation of GSH is crucial for mitigating oxidative stress and maintaining cellular redox balance.
The regulation of GSH synthesis is a tightly controlled process. The enzyme glutamate-cysteine ligase (GCL) catalyzes the first and rate-limiting step of GSH synthesis, the ligation of glutamate (B1630785) and cysteine. The intracellular concentration of L-cysteine is a key determinant of GCL activity. Studies in various cell lines, including hepatocytes, have shown that increasing L-cysteine availability leads to a corresponding increase in GSH synthesis. This relationship, however, is not always linear, as high concentrations of GSH can exert feedback inhibition on GCL.
Table 1: Effect of L-Cysteine Supplementation on Glutathione (GSH) Levels in In Vitro Models
| Cell Line/System | L-Cysteine Concentration | Outcome on GSH Levels | Reference |
|---|---|---|---|
| Human U937 Monocytes | Not specified | Restoration of cellular GSH | e-ajbc.org |
| Rat Hepatocytes | Varied concentrations | Increased GSH synthesis with increasing L-cysteine | Not specified in snippets |
| FL83B Hepatocytes | Not specified | Upregulation of GSH status | nih.gov |
Ascorbate (B8700270) as an Antioxidant and Pro-Oxidant in Cellular Systems
L-ascorbic acid (vitamin C) is a potent water-soluble antioxidant that can donate electrons to neutralize a wide array of reactive oxygen species. In cellular systems, ascorbate directly scavenges superoxide (B77818) radicals, hydroxyl radicals, and singlet oxygen. However, the role of ascorbate in cellular redox homeostasis is multifaceted, as it can also exhibit pro-oxidant properties, particularly in the presence of transition metal ions like iron and copper.
At physiological concentrations, ascorbate primarily functions as an antioxidant. It can reduce the ferric iron (Fe³⁺) to its ferrous form (Fe²⁺), a reaction that is crucial for various enzymatic processes. In contrast, at higher, often pharmacological, concentrations, this same reductive capacity can lead to the generation of ROS through the Fenton reaction, where Fe²⁺ reacts with hydrogen peroxide (H₂O₂), producing highly reactive hydroxyl radicals. This dual functionality is concentration-dependent and influenced by the specific cellular microenvironment. In vitro studies have shown that high doses of ascorbate can be cytotoxic to cancer cells, an effect attributed to its pro-oxidant activity leading to increased oxidative stress.
Table 2: Dual Role of L-Ascorbate in Cellular Redox Homeostasis
| Concentration Range | Predominant Effect | Mechanism | Cellular Context |
|---|---|---|---|
| Physiological | Antioxidant | Direct scavenging of ROS, regeneration of other antioxidants. | Normal cellular function. |
| Pharmacological (High) | Pro-oxidant | Reduction of transition metals (e.g., Fe³⁺ to Fe²⁺) leading to Fenton reaction and ROS generation. | Often observed in cancer cell lines in vitro. |
Attenuation of Oxidative Stress in Cell Lines
The combined application of L-cysteine and L-ascorbate in cell culture models has been shown to effectively mitigate oxidative stress induced by various stimuli. L-cysteine contributes by bolstering the intracellular pool of glutathione, which is then utilized by glutathione peroxidases to detoxify harmful peroxides. L-ascorbate, in its antioxidant capacity, directly neutralizes free radicals and can also regenerate other antioxidants.
In studies involving human leukemia (HL-60) cells, N-acetyl-L-cysteine (a precursor to L-cysteine) has been demonstrated to protect against arsenic trioxide-induced cytotoxicity by reducing oxidative stress. Conversely, in the same study, ascorbic acid was found to potentiate the oxidative stress induced by arsenic trioxide, showcasing its pro-oxidant potential in this specific context. This highlights the complexity of their interactions and the importance of the cellular environment in determining their net effect.
Interplay with Other Cellular Antioxidants (e.g., Vitamin E)
L-ascorbate plays a crucial role in the cellular antioxidant network by regenerating other key antioxidants, most notably vitamin E (α-tocopherol). Vitamin E is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. When vitamin E neutralizes a lipid peroxyl radical, it is itself converted into a tocopheroxyl radical, losing its antioxidant capacity. L-ascorbate can donate an electron to the tocopheroxyl radical, thereby regenerating the active form of vitamin E. This synergistic relationship between the water-soluble ascorbate and the lipid-soluble vitamin E provides comprehensive protection against oxidative damage across different cellular compartments. In vitro studies have demonstrated that ascorbate can spare vitamin E in cultured cells, preventing its depletion during oxidative stress. While direct evidence for a synergistic antioxidant effect between L-cysteine and vitamin E is less extensively documented in the provided context, L-cysteine's role in maintaining the glutathione pool is indirectly linked to vitamin E regeneration, as glutathione is also involved in the antioxidant network that helps maintain vitamin E levels.
Enzymatic Activity Modulation
Beyond their roles in redox homeostasis, L-cysteine and L-ascorbate are also known to directly influence the activity of specific enzymes, with a notable impact on the melanogenesis pathway through the inhibition of tyrosinase.
Tyrosinase Inhibition and Melanogenesis Pathway Modulation
Tyrosinase is the key enzyme responsible for the initiation of melanin (B1238610) synthesis. It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Both L-cysteine and L-ascorbate have been shown to inhibit tyrosinase activity through different mechanisms, thereby modulating the production of melanin.
L-cysteine can inhibit tyrosinase in several ways. It can act as a chelator of the copper ions present in the active site of the enzyme, which are essential for its catalytic activity. Additionally, L-cysteine can react with dopaquinone, the product of the tyrosinase-catalyzed reaction, to form cysteinyl-DOPA. This diverts the melanogenesis pathway towards the production of the reddish-yellow pheomelanin instead of the brown-black eumelanin. In vitro studies have demonstrated a dose-dependent inhibitory effect of L-cysteine on tyrosinase activity and a reduction in melanin content in B16F10 mouse melanoma cells.
L-ascorbic acid also effectively inhibits tyrosinase. It can reduce o-quinones, such as dopaquinone, back to their precursor diphenols (L-DOPA), thereby preventing the subsequent steps of melanin formation. Furthermore, ascorbate can interact with the copper ions in the tyrosinase active site, albeit through a different mechanism than L-cysteine. Some studies suggest that ascorbic acid can also downregulate the expression of the tyrosinase gene. The inhibitory effects of both compounds on tyrosinase activity have been quantified in various studies, often reported as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 3: Comparative Tyrosinase Inhibitory Activity of L-Cysteine and L-Ascorbic Acid in In Vitro Assays
| Compound | Cell Line/Enzyme Source | IC50 Value / % Inhibition | Reference |
|---|---|---|---|
| L-Cysteine | B16F10 Mouse Melanoma Cells | Dose-dependent decrease in tyrosinase activity | mdpi.com |
| L-Cysteine | Mushroom Tyrosinase | Completely suppressed dopachrome (B613829) formation at 0.3 mM | nih.gov |
| L-Ascorbic Acid | B16F10 Cells | Dose-dependent inhibitory effect | |
| L-Ascorbic Acid | Mushroom Tyrosinase | IC50 values vary across studies |
In B16F10 melanoma cells, L-cysteine has been shown to decrease the amount of melanin and the activity of tyrosinase in a dose-dependent manner. mdpi.com Similarly, L-ascorbic acid and its derivatives have demonstrated inhibitory effects on tyrosinase activity and melanin synthesis in these cells. The modulation of the melanogenesis pathway by these compounds is a complex process involving direct enzyme inhibition, substrate competition, and potentially, regulation of gene expression.
Polyphenol Oxidase Inhibition Kinetics and Mechanisms
Polyphenol oxidase (PPO) is a key enzyme responsible for enzymatic browning in many plant-derived materials, a process that can be mitigated by the action of L-cysteine and L-ascorbate. The inhibitory effects of these compounds on PPO activity have been characterized by distinct, concentration-dependent mechanisms.
At lower concentrations, both L-ascorbic acid and L-cysteine act as competitive inhibitors of PPO. This mode of inhibition involves the inhibitor molecule binding to the active site of the enzyme, thereby competing with the substrate (e.g., catechol) and reducing the rate of the enzymatic reaction. Kinetic studies have determined the inhibition constants (Kᵢ) for these compounds, quantifying their inhibitory potency. For instance, in one study, L-ascorbic acid demonstrated a Kᵢ of 0.256 ± 0.067 mM, while L-cysteine had a Kᵢ of 1.113 ± 0.176 mM, indicating that at these low concentrations, ascorbic acid is a more potent competitive inhibitor of PPO than L-cysteine.
At higher concentrations, the primary mechanism of browning inhibition shifts. L-ascorbic acid, a potent reducing agent, functions by reducing the o-quinones, which are the colored products of the PPO-catalyzed oxidation of polyphenols, back to their original colorless diphenolic substrates. This effectively reverses the browning reaction. L-cysteine, on the other hand, at higher concentrations, reacts with the o-quinones to form stable, colorless adducts. This reaction prevents the polymerization of o-quinones into brown pigments. A mixture of ascorbic acid and L-cysteine has been shown to have a synergistic effect on PPO denaturation and inhibition.
Interactive Data Table: Inhibition of Polyphenol Oxidase (PPO) by L-Ascorbic Acid and L-Cysteine
| Compound | Inhibition Mechanism | Inhibition Constant (Kᵢ) | Concentration Dependence |
|---|---|---|---|
| L-Ascorbic Acid | Competitive | 0.256 ± 0.067 mM | Acts as a reducing agent at high concentrations (>1.5%), converting quinones back to diphenols. |
| L-Cysteine | Competitive | 1.113 ± 0.176 mM | Reacts with quinones to form colorless products at high concentrations (≥1.0%). |
Role as a Cofactor for 2-Oxoglutarate-Dependent Dioxygenases
L-ascorbate is an essential cofactor for the family of Fe(II) and 2-oxoglutarate-dependent dioxygenases (2-OGDDs), which are involved in a multitude of biological processes, including collagen synthesis and the regulation of the cellular response to hypoxia. The primary role of ascorbate in the catalytic cycle of these enzymes is to maintain the active-site iron in its reduced ferrous (Fe²⁺) state. During the catalytic reaction, the iron can become oxidized to the ferric (Fe³⁺) state, rendering the enzyme inactive. Ascorbate specifically and efficiently reduces the Fe³⁺ back to Fe²⁺, allowing the enzyme to complete further catalytic cycles.
This function of ascorbate is highly specific, and other reducing agents, including L-cysteine, have been shown to be unable to effectively substitute for it in supporting 2-OGDD activity. Beyond its role in reducing the active-site iron, ascorbate's biochemical flexibility allows it to act as an efficient radical scavenger and a chelating agent. These properties help to prevent enzyme inactivation by highly oxidizing intermediates of the reaction cycle and stabilize the iron within the active site. The Michaelis constant (Kₘ) for ascorbate varies among different 2-OGDDs, reflecting differing affinities for their cofactor.
Interactive Data Table: Michaelis Constants (Kₘ) of Ascorbate for Various 2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs)
| Enzyme | Ascorbate Kₘ (μM) |
|---|---|
| Collagen Prolyl-4-Hydroxylase 1 (CP4H1) | 300 |
| Factor Inhibiting HIF (FIH) | 260 |
| HIF Prolyl-4-Hydroxylase 1-3 (HIF P4H 1-3) | 140-180 |
Influence on Glutathione Reductase Activity
The interaction between L-cysteine, L-ascorbate, and glutathione reductase is primarily understood through the interconnectedness of the ascorbate-glutathione cycle. This cycle is a crucial antioxidant system in cells, responsible for detoxifying reactive oxygen species (ROS). Glutathione reductase is a key enzyme in this cycle, catalyzing the reduction of glutathione disulfide (GSSG) to the reduced form, glutathione (GSH), using NADPH as an electron donor.
L-ascorbate is a central component of the cycle. When ascorbate peroxidase reduces hydrogen peroxide, ascorbate is oxidized to monodehydroascorbate and subsequently to dehydroascorbate (DHA). DHA is then reduced back to ascorbate by dehydroascorbate reductase, a reaction that utilizes GSH as a reducing substrate, thereby producing GSSG. The GSSG is then recycled back to GSH by glutathione reductase. Therefore, the activity of glutathione reductase is intrinsically linked to the rate of ascorbate oxidation and recycling. While direct in vitro studies on the allosteric activation or inhibition of purified glutathione reductase by L-cysteine or L-ascorbate are not extensively detailed, their roles as a precursor and a key player in the cycle, respectively, demonstrate their significant influence on the enzyme's function within a cellular context.
Cellular Uptake and Transport Mechanisms
L-Cysteine and L-Cystine Transport Systems (e.g., System xc−)
The cellular uptake of cysteine is critical for various metabolic processes, most notably the synthesis of glutathione. In the extracellular environment, cysteine is often present in its oxidized form, L-cystine. The primary transporter for L-cystine into many cell types is the system xc⁻ antiporter. This transport system is a heterodimer composed of a light chain subunit, xCT (SLC7A11), and a heavy chain subunit, 4F2hc (SLC3A2).
System xc⁻ mediates the exchange of extracellular L-cystine for intracellular L-glutamate, typically in a 1:1 ratio. Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine. This transport mechanism is crucial for maintaining intracellular cysteine levels and, consequently, the capacity for glutathione synthesis, which is essential for protecting cells against oxidative stress. The expression and activity of system xc⁻ can be upregulated in response to oxidative stress, providing a mechanism for cells to enhance their antioxidant defenses. For example, treatment of retinal Müller cells with diethyl maleate, a substance that depletes glutathione, leads to an enhanced uptake of L-cystine and increased expression of the xCT subunit.
Ascorbate and Dehydroascorbate Transport Systems (e.g., Na+-dependent transporters, GLUTs)
Cells have evolved specific transport systems to acquire vitamin C from the extracellular environment. The reduced form, L-ascorbate, is transported into cells against a concentration gradient by the Sodium-dependent Vitamin C Transporters, SVCT1 (SLC23A1) and SVCT2 (SLC23A2). These transporters are highly specific for L-ascorbate and utilize the sodium gradient across the plasma membrane to drive uptake. SVCT1 is predominantly found in epithelial tissues and is responsible for the absorption of vitamin C from the diet, while SVCT2 is more widely distributed and is responsible for the uptake of ascorbate into most other tissues.
The oxidized form of vitamin C, dehydroascorbic acid (DHA), can also be transported into cells. Due to its structural similarity to glucose, DHA is taken up by the facilitative glucose transporters (GLUTs), particularly GLUT1 and GLUT3. This transport does not depend on sodium and occurs down a concentration gradient. Once inside the cell, DHA is rapidly reduced back to L-ascorbate, a process that helps to trap vitamin C intracellularly and maintain the intracellular antioxidant pool. This dual transport mechanism allows cells to acquire vitamin C in both its reduced and oxidized forms, ensuring a continuous supply for its various biochemical functions.
Interaction with Cellular Signaling Pathways (e.g., Nrf2 pathway, HIF-1α)
The roles of L-cysteine and L-ascorbate extend to the modulation of critical cellular signaling pathways, notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Hypoxia-Inducible Factor-1α (HIF-1α) pathways. These pathways are central to the cellular response to oxidative stress and hypoxia, respectively.
Nrf2 Pathway Activation:
The Nrf2 pathway is a primary regulator of endogenous antioxidant defenses. L-cysteine, particularly in its oxidized form L-cystine, is a potent activator of this pathway. The uptake of L-cystine by cells via the cystine/glutamate antiporter (SLC7A11/xCT) and its subsequent reduction to L-cysteine within the cell is crucial for Nrf2 induction. nih.govnih.gov Studies have shown that L-cystine induces a dose-dependent increase in Nrf2 protein levels, leading to the transcription of multiple Nrf2 downstream target genes, including those involved in redox homeostasis like NQO1, GCLC, and HMOX1. nih.govresearchgate.net Mechanistically, this activation can be mediated by the direct cysteinylation of the Nrf2 inhibitor, KEAP1, which promotes Nrf2 stabilization and nuclear translocation. nih.gov
L-ascorbate can also influence the Nrf2 pathway, though its role can be complex. In some contexts, by generating hydrogen peroxide (H₂O₂), ascorbate can act as a pro-oxidant, which in turn provides a stress signal that activates the Nrf2-ARE (Antioxidant Response Element) pathway. researchgate.net
HIF-1α Pathway Regulation:
The HIF-1α pathway is essential for cellular adaptation to low oxygen (hypoxic) conditions. L-ascorbate plays a key role in downregulating this pathway under normoxic conditions. It acts as an essential cofactor for Fe(II)- and 2-oxoglutarate-dependent dioxygenases (2-OGDDs), specifically the HIF hydroxylases. nih.govnih.gov These enzymes hydroxylate proline and asparagine residues on the HIF-1α subunit, targeting it for proteasomal degradation and preventing the formation of an active transcription complex. nih.govcurehunter.com By maintaining the iron in the enzyme's active site in its reduced Fe²⁺ state, ascorbate ensures the hydroxylases remain active, thereby suppressing the HIF-1 response. nih.govnih.gov Depletion of intracellular ascorbate can lead to the inhibition of these hydroxylases and subsequent stabilization of HIF-1α even in the presence of oxygen. nih.govcurehunter.com
The role of L-cysteine in this pathway is linked to the cellular redox state and hypoxic stress. For instance, ROS scavengers like the cysteine precursor N-acetyl-L-cysteine can inhibit the activation of the HIF-1α signaling pathway that is induced by hypoxia-generated ROS. mdpi.com Furthermore, hypoxic conditions have been shown to alter L-cysteine metabolism in some cell types. mdpi.com
Role in Extracellular Matrix Formation and Epigenetic Processes (Dioxygenase Co-factor Activity)
L-ascorbate's function as a cofactor for the 2-OGDD enzyme family is fundamental to its role in extracellular matrix (ECM) formation and epigenetic regulation.
Extracellular Matrix Formation:
The structural integrity of the ECM is heavily dependent on collagen. L-ascorbate is an indispensable cofactor for collagen prolyl-4-hydroxylase (C-P4H) and lysyl hydroxylases, enzymes critical for the post-translational modification and maturation of collagen. nih.govscbt.com These enzymes, which belong to the 2-OGDD family, catalyze the hydroxylation of proline and lysine (B10760008) residues in procollagen (B1174764) chains. This hydroxylation is essential for the formation of stable, triple-helical collagen molecules and their subsequent cross-linking in the extracellular space. nih.gov A deficiency in ascorbate leads to impaired C-P4H activity, resulting in the production of unstable collagen and the deterioration of connective tissues. nih.gov Cysteine also contributes to the ECM by participating in the formation of glycoproteins, such as the Secreted Protein Acidic and Rich in Cysteine (SPARC), which is involved in ECM remodeling. mdpi.com
Epigenetic Processes:
L-ascorbate is a key regulator of the epigenome through its cofactor activity for two major classes of 2-OGDDs involved in demethylation: the Ten-Eleven Translocation (TET) methylcytosine dioxygenases and the Jumonji C (JmjC) domain-containing histone demethylases. nih.govmdpi.com
DNA Demethylation: TET enzymes catalyze the oxidation of 5-methylcytosine (B146107) (5mC), initiating the process of active DNA demethylation. mdpi.com Ascorbate enhances TET activity, not necessarily as a direct cofactor in the catalytic cycle, but by reducing Fe³⁺ back to Fe²⁺ in the enzyme's active center, thereby recycling the enzyme for subsequent reactions. pnas.org This function promotes widespread DNA demethylation. nih.gov
Histone Demethylation: Similarly, JmjC domain-containing enzymes remove methyl groups from histone proteins, a crucial process for regulating gene expression. These enzymes also require ascorbate as a cofactor to maintain their catalytic activity. nih.govmdpi.com
The role of ascorbate in promoting the activity of these dioxygenases is highly specific; other reducing agents such as L-cysteine have been found to be less effective in stimulating TET enzyme activity in vitro. mdpi.com This highlights ascorbate as a critical micronutrient for maintaining the dynamic nature of the epigenome. nih.govelifesciences.org
Effects on Specific Cell Line Viability and Metabolism (e.g., B16/F10, HepG2, Pancreatic β-cells)
The combination of L-cysteine and L-ascorbate exhibits diverse, cell-type-specific effects on viability and metabolism.
B16/F10 Murine Melanoma Cells:
In B16/F10 melanoma cells, L-ascorbic acid and L-cysteine have shown protective effects. They can attenuate cell death induced by L-3,4-dihydroxyphenylalanine (L-DOPA), a compound that can be cytotoxic at higher concentrations. mdpi.comnih.govresearchgate.net Conversely, sodium ascorbate, acting as a pro-oxidant, can induce apoptosis in B16F10 cells by increasing intracellular reactive oxygen species (ROS). nih.gov This pro-apoptotic effect can be completely blocked by pretreatment with the cysteine precursor N-acetyl-L-cysteine (NAC), highlighting the interplay between the two compounds in modulating cellular redox state and survival. nih.gov
| Compound | Condition | Observed Effect | Reference |
|---|---|---|---|
| L-Ascorbic Acid (L-AA) | Co-treatment with 0.3 mM L-DOPA | Attenuated L-DOPA-induced cell death | mdpi.comnih.gov |
| L-Cysteine (L-Cys) | Co-treatment with 0.3 mM L-DOPA | Attenuated L-DOPA-induced cell death | mdpi.comnih.gov |
| Sodium Ascorbate | Monotreatment | Induced apoptosis (pro-oxidant effect) | nih.gov |
| N-acetyl-L-cysteine (NAC) + Sodium Ascorbate | Pretreatment with NAC | Blocked sodium ascorbate-induced apoptosis | nih.gov |
HepG2 Human Hepatocellular Carcinoma Cells:
In the context of HepG2 liver cancer cells, L-ascorbic acid has been shown to induce cytotoxic and genotoxic damage, leading to apoptosis and necrosis. nih.govresearchgate.net The mechanism can involve the induction of intracellular reductive stress. nih.gov Cysteine metabolism is also crucial for these cells. Cysteine influx, primarily through the SLC7A11 transporter, is directed towards the synthesis of glutathione (GSH), a key antioxidant that helps hepatocytes combat oxidative stress. mdpi.comresearchgate.net This reliance on cysteine for redox balance is a critical aspect of HepG2 cell metabolism.
| Compound | Observed Effect on HepG2 Cells | Reference |
|---|---|---|
| L-Ascorbic Acid | Induced apoptosis, cytotoxicity, and genotoxic damage | nih.govresearchgate.net |
| L-Cysteine | Serves as a crucial precursor for glutathione synthesis to combat oxidative stress | mdpi.comresearchgate.net |
Pancreatic β-cells:
The health and function of pancreatic β-cells are closely linked to oxidative stress. The cysteine precursor NAC has been shown to reduce β-cell oxidative stress in animal models of diet-induced diabetes. nih.gov Conversely, some pancreatic cancer cells exhibit a strong dependence on cysteine for survival, making them vulnerable to cysteine starvation. rogelcancercenter.orgumich.edu L-ascorbic acid (Vitamin C) has been identified as a critical factor in the differentiation and function of pancreatic β-cells. Its addition during the differentiation of induced pluripotent stem cells (iPSCs) into β-like cells enhances the expression of key β-cell genes. nih.gov Furthermore, ascorbic acid is believed to play an important role in insulin (B600854) release, potentially by modifying the conductivity of ion channels. nih.gov
| Compound | Context | Observed Role/Effect | Reference |
|---|---|---|---|
| L-Cysteine (via NAC) | High-fat diet-induced diabetic mouse model | Reduces β-cell oxidative stress | nih.gov |
| L-Cysteine | Pancreatic cancer cells | Critical for survival; starvation induces cell death | rogelcancercenter.orgumich.edu |
| L-Ascorbic Acid | Differentiation of iPSCs to β-cells | Enhances expression of specific β-cell genes | nih.gov |
| L-Ascorbic Acid | Functional β-cells | Plays a critical role in insulin release | nih.gov |
Analytical Methodologies for L Cysteine and L Ascorbate in Research
High-Performance Liquid Chromatography (HPLC) Techniques
HPLC stands out as a powerful and versatile tool for the analysis of L-cysteine and L-ascorbic acid. Its high resolution and sensitivity allow for the precise quantification of these compounds, even in the presence of other substances.
The simultaneous analysis of L-cysteine and L-ascorbic acid in complex samples like human plasma, erythrocytes, and pharmaceutical formulations is a significant analytical challenge due to the compounds' polarity and potential for interference from the matrix. Researchers have developed various reversed-phase HPLC (RP-HPLC) methods to address this.
One such method successfully separated L-ascorbic acid and several aminothiols, including L-cysteine, in human plasma and erythrocytes. nih.gov The separation was achieved on a C18 column with an isocratic mobile phase consisting of a methanol (B129727) and trifluoroacetic acid solution. nih.gov Another study focused on a pharmaceutical effervescent tablet containing N-Acetyl Cysteine (a derivative of L-cysteine) and L-ascorbic acid, utilizing a C18 column and a sodium dihydrogen phosphate (B84403) buffer as the mobile phase. dergipark.org.tr These methods demonstrate the capability of RP-HPLC to resolve these analytes from complex mixtures, which is essential for pharmaceutical quality control and clinical studies. nih.govdergipark.org.tr
Table 1: HPLC Parameters for Simultaneous Analysis
| Parameter | Method 1 (Biological Samples) nih.gov | Method 2 (Pharmaceuticals) dergipark.org.tr |
|---|---|---|
| Stationary Phase (Column) | Discovery HS C18 (250 mm × 4.6mm, 5 μm) | C18 (ACE-121-2546, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05% TFA:methanol (97:3, v/v) | 60 mM Sodium dihydrogen phosphate buffer (pH 4.5) |
| Flow Rate | 0.6 ml/min | 1 mL/min |
| Detection | Electrochemical Detector (900 mV) | UV Detector (210 and 240 nm) |
| Temperature | 35°C | Not specified |
Electrochemical detection (ECD) is particularly well-suited for the analysis of electroactive compounds like L-ascorbic acid and L-cysteine, offering high sensitivity and selectivity. nih.govnih.gov When coupled with HPLC, ECD can measure these analytes at very low concentrations. nih.gov
A validated HPLC-ECD method was developed for the simultaneous determination of ascorbic acid and various aminothiols in human plasma and erythrocytes. nih.gov This method utilized a direct current (DC) mode at a specific detector potential to achieve complete separation and quantification. nih.gov The choice of detector potential is critical; for instance, in one study for ascorbic acid, a potential of 100 mV was found to be optimal. nih.gov Another method for the simultaneous analysis of ascorbic acid, aminothiols, and methionine used a voltage of 0.85 V. researchgate.net The high sensitivity of ECD is highlighted by a detection limit for ascorbic acid as low as 90 nM. nih.gov This makes HPLC-ECD a powerful technique for applications where trace-level detection is necessary, such as in studies of oxidative stress. nih.gov
To enhance the detection of amino acids like L-cysteine, which may lack a strong chromophore for UV detection, pre-column derivatization is often employed. This process involves reacting the analyte with a labeling agent to form a derivative that is more easily detectable. creative-proteomics.comnih.gov
Several reagents are used for the derivatization of thiols and amino acids. 5,5'-dithio-bis-nitrobenzoic acid (DTNB), also known as Ellman's reagent, is a chromogenic reagent conventionally used for the pre-column derivatization of thiols for HPLC analysis. researchgate.netnih.gov Another common reagent is Dansyl Chloride, which creates derivatives with strong fluorescence and UV absorption, making it suitable for quantifying free cysteine in biological materials. creative-proteomics.com Ethacrynic acid has also been proposed as a useful pre-chromatographic derivatization reagent for the HPLC analysis of L-cysteine with UV detection. semanticscholar.org These strategies significantly improve the sensitivity and selectivity of the HPLC method for L-cysteine determination. creative-proteomics.comresearchgate.netnih.govsemanticscholar.org
Table 2: Common Derivatization Reagents for L-Cysteine Analysis
| Derivatization Reagent | Detection Method | Key Advantages | Reference |
|---|---|---|---|
| 5,5'-dithio-bis-nitrobenzoic acid (DTNB) | UV-Vis Spectrophotometry | Specific for sulfhydryl groups. | researchgate.netnih.gov |
| Dansyl Chloride | Fluorescence, UV | Forms stable derivatives with strong signals. | creative-proteomics.com |
| Ethacrynic Acid | UV | Effective for thiol derivatization in pharmaceuticals. | semanticscholar.org |
Validation of analytical methods is essential to ensure their reliability and accuracy. For HPLC methods, validation is typically performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, sensitivity, and robustness. dergipark.org.trnih.gov For example, a "green" HPLC method for N-Acetyl Cysteine and L-ascorbic acid was validated, showing a linear range of 0.1-100 μg/mL for both compounds and recovery rates between 98.75% and 102.20%. dergipark.org.tr The limit of detection was found to be 0.04 µg/mL for N-Acetyl Cysteine and 0.02 µg/mL for L-ascorbic Acid. dergipark.org.tr
In recent years, there has been a growing emphasis on developing environmentally friendly analytical methods, a concept known as Green Analytical Chemistry. mdpi.com This approach aims to reduce the use of toxic solvents and minimize waste generation. dergipark.org.tr The aforementioned method for N-Acetyl Cysteine and L-ascorbic acid was assessed for its "greenness" using the AGREE and AGREEprep applications, confirming its environmentally friendly nature. dergipark.org.tr This involves using safer mobile phases, such as phosphate buffers, instead of hazardous organic solvents like acetonitrile. dergipark.org.trmdpi.com
Spectrophotometric Assays for Quantification
Spectrophotometric methods offer a simpler and more cost-effective alternative to HPLC for the quantification of L-cysteine and L-ascorbic acid. ijbpas.com These methods are often based on the differential reaction kinetics of the two compounds.
One approach involves the reduction of iron(III) to iron(II) by L-ascorbic acid and L-cysteine. researchgate.net The resulting iron(II) forms a colored complex with a reagent like phenanthroline, which can be measured spectrophotometrically at its maximum absorbance wavelength (e.g., 510 nm). researchgate.net Because L-ascorbic acid and L-cysteine reduce iron(III) at different rates, their concentrations can be determined simultaneously using kinetic data and chemometric methods like the H-point standard addition method (HPSAM). researchgate.net This method has been successfully applied to pharmaceutical samples with linear dynamic ranges of 0.50–4.00 ppm for ascorbic acid and 1.00–8.00 ppm for L-cysteine. researchgate.net Another study developed a first-order UV-derivative spectrophotometric technique for estimating L-cysteine in bulk and pharmaceutical formulations, with linearity in the concentration range of 100-500µg/ml. ijbpas.com
Capillary Electrophoresis
Capillary electrophoresis (CE) is a high-efficiency separation technique that offers advantages of speed, simplicity, and the need for very small sample volumes. oup.com It has been successfully employed for the analysis of L-cysteine and L-ascorbic acid.
A method using capillary electrophoresis with electrochemical detection was developed for the simultaneous separation and determination of several aminothiols, including cysteine, as well as ascorbic acid and uric acid in biological samples. nih.gov The analytes were well-separated within 10 minutes in a fused silica (B1680970) capillary using a phosphate buffer (pH 7.8). nih.gov The detection limits were in the low micromolar range (0.83 to 2.58 µM), demonstrating the method's high sensitivity. nih.gov Other CE methods have been developed specifically for the determination of cysteine in biological fluids like human plasma, blood, and urine, utilizing amperometric detection at a gold/mercury amalgam microelectrode. nih.gov This particular method reported a very low detection limit of 5.8 x 10⁻⁸ mol/l. nih.gov These studies showcase the utility of CE as a rapid and sensitive technique for the analysis of L-cysteine and L-ascorbate in complex biological matrices. nih.govnih.gov
Quantification in Cell Culture Media and Biological Samples
The accurate quantification of L-Cysteine and L-Ascorbate in complex matrices such as cell culture media and biological samples is crucial for understanding cellular metabolism, redox status, and the efficacy of bioprocesses. Due to the inherent instability and low concentrations of these analytes, highly sensitive and selective analytical methodologies are required. The primary techniques employed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and electrochemical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely utilized technique for the determination of L-Cysteine and L-Ascorbate due to its high efficiency and reproducibility. Various detection methods can be coupled with HPLC, with Ultraviolet (UV) detection being the most common for these compounds.
For L-Cysteine analysis, challenges arise from its easy oxidation to cystine and its low UV absorbance, which often necessitates derivatization. However, direct detection is possible. One method utilizes a mixed-mode Primesep 100 column with a mobile phase of acetonitrile, water, and sulfuric acid, allowing for UV detection at 200 nm. Another approach for analyzing L-Cysteine and related aminothiols in biological samples involves treatment with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), which reacts with both the amino and thiol groups to form stable cyclic dithiocarbamates that have intense UV absorption.
For L-Ascorbate, HPLC-UV methods are well-established for its quantification in biological fluids and food matrices. A common approach for measuring ascorbate (B8700270) in tissue samples uses a C18 column with a mobile phase of methanol-water adjusted to an acidic pH, with detection at 264 nm. The simultaneous determination of L-Ascorbic Acid and N-Acetyl Cysteine in pharmaceutical preparations has been achieved using a C18 column with a sodium dihydrogen phosphate buffer mobile phase and UV detection at 210 nm and 240 nm. This method demonstrated a linear range of 0.1-100 μg/mL for both compounds.
The following table summarizes typical parameters for HPLC-based quantification.
Table 1: HPLC Methodologies for L-Cysteine and L-Ascorbate Quantification
| Analyte(s) | Matrix | Column | Mobile Phase | Detection | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|---|
| L-Cysteine, Cystine | Standard Solution | Primesep 100 (4.6 x 150 mm) | Acetonitrile/Water (20/80) with 0.1% H₂SO₄ | UV at 200 nm | Not Reported | |
| L-Ascorbic Acid, N-Acetyl Cysteine | Pharmaceutical Tablet | C18 (4.6 x 250 mm, 5 µm) | Sodium dihydrogen phosphate buffer | UV at 210 nm & 240 nm | 0.02 µg/mL (L-AA), 0.04 µg/mL (N-AC) | |
| L-Ascorbic Acid | Brain Tissue | ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) | Methanol/Water (1:24), pH 3.0 | UV at 264 nm | 75 pmol/well (3.75 µM) | |
| Amino Acids (incl. Cysteine) | Cell Culture Media | Agilent AdvanceBio AAA, C18 (4.6 x 100 mm, 2.7 µm) | Gradient of 10 mM Na₂HPO₄, 10 mM Na₂B₄O₇, pH 8.2 and Acetonitrile/Methanol/Water | UV (DAD) | ~0.9 pmol (for Asn, Gln, Trp) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and its tandem version, LC-MS/MS, offer superior sensitivity and specificity compared to HPLC-UV, making them ideal for quantifying low-abundance analytes in complex biological matrices. These methods are particularly valuable for the comprehensive analysis of cell culture media components.
A data-independent workflow using SWATH® acquisition with a TripleTOF® LC-MS/MS system has been demonstrated for the comprehensive analysis of cell culture media, capable of identifying and quantifying a wide range of components including L-Ascorbic acid. Sample preparation for cell culture media typically involves a straightforward protein precipitation step, often with acetonitrile, followed by dilution before injection.
For targeted quantification, an LC-MS/MS method was developed to measure S-methyl-l-cysteine (a derivative of cysteine) in human plasma and urine. This method reported limits of detection as low as 0.04 µM in plasma. Similarly, a novel LC-MS-TOF method allows for the simultaneous quantification of ascorbic acid and uric acid in biological fluids like plasma. This method uses a reverse-phase C18 column and detects the compounds in negative electrospray ionization (ESI) mode. Another UHPLC-QqQ-MS/MS method was developed for the rapid analysis of ascorbic acid and dehydroascorbic acid in plant-based foods, achieving a limit of quantification (LOQ) of 10 ng/mL for ascorbic acid.
The following table presents key findings from research utilizing LC-MS for analyte quantification.
Table 2: LC-MS Methodologies for L-Cysteine and L-Ascorbate Quantification
| Analyte(s) | Matrix | Technique | Key Parameters | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| S-methyl-l-cysteine (SMC) | Human Plasma | LC-MS/MS | Retention Time: 2.7 min; Isotope-labelled internal standards | LOD: 0.04 µM | |
| L-Ascorbic Acid (AA) | Biological Fluids (Plasma, etc.) | LC-MS-TOF | C18 column; Negative ESI mode; Retention Time: 2.9 min | S/N ratio of 10 | |
| L-Ascorbic Acid (AA), Dehydroascorbic Acid (DHAA) | Plant Foods | UHPLC-QqQ-MS/MS | Gradient elution; Analysis time: 5.5 min | 10 ng/mL (AA), 50 ng/mL (DHAA) | |
| Multiple Components (incl. L-Cysteine, L-Ascorbic Acid) | Cell Culture Media | LC-MS | Xevo™ TQ-S micro; ESI Positive/Negative switching | Not specified for individual compounds |
Electrochemical Methods
Electrochemical detection offers a sensitive and often simpler alternative for the quantification of electroactive species like L-Cysteine and L-Ascorbate. These methods are based on the oxidation or reduction of the target analyte at an electrode surface.
L-Cysteine can be detected using various modified electrodes. For instance, a glassy carbon electrode modified with specific organic materials can be used for its electrochemical detection. The development of sensors that exploit metal-based modifiers is also common.
Simultaneous determination of different analytes is a key advantage of electrochemical techniques. A study demonstrated that an L-cysteine self-assembled monolayer on a gold electrode could effectively separate the oxidation peak potentials of uric acid and ascorbic acid, allowing for their simultaneous measurement. In this system, the detection limit for ascorbic acid was found to be 1.1 x 10⁻⁵ M. Square wave voltammetry and cyclic voltammetry are common techniques used in these analyses. Research has also focused on the selective detection of homocysteine in the presence of other thiols like cysteine and ascorbic acid using carbon electrodes.
Q & A
Basic Research Questions
Q. How is L-ascorbate quantified in plant tissues under oxidative stress conditions, and what statistical methods are recommended for such analyses?
- Methodology : Use spectrophotometric assays with L-ascorbate as a standard, combined with factorial experimental designs (e.g., salinity and H₂O₂ treatments). Data should be analyzed via two-way ANOVA followed by post hoc tests like Tukey’s to account for interactions between variables . Validation of gene expression (e.g., L-ascorbate oxidase/peroxidase) via qRT-PCR and immunoblotting enhances reliability .
Q. What experimental designs are appropriate for assessing the antioxidant efficacy of L-Cysteine L-ascorbate in vitro?
- Methodology : Employ controlled cell culture models (e.g., astrocytes) to study Na⁺-dependent transport mechanisms. Use impermeant antagonists (e.g., SITS/DIDS) to localize transporters and measure uptake/efflux kinetics under varying Na⁺ concentrations . For plant studies, combine stress treatments (heat, hypoxia) with gene expression profiling (e.g., L-galactose-1-phosphate phosphatase) to link biosynthesis to stress responses .
Q. What are the primary roles of L-ascorbate in microbial metabolism, and how can these pathways be experimentally characterized?
- Methodology : Conduct growth assays in minimal media (e.g., M9CAS) with L-ascorbate as the sole carbon source. Use gene deletion strains (e.g., ∆ulaG in Vibrio cholerae) and RNA-Seq to identify catabolism genes. Competitive fitness assays (wild-type vs mutants in mucus-rich environments) can validate in vivo relevance .
Advanced Research Questions
Q. How can conflicting data on L-ascorbate’s impact on cellular redox states be reconciled through systematic meta-analysis?
- Methodology : Follow PRISMA guidelines for metadata extraction, including parameters like sperm viability, DNA integrity, and oxidative markers (e.g., malondialdehyde). Use fixed/random-effects models to account for heterogeneity across studies (e.g., bovine sperm cryopreservation trials). Sensitivity analysis can resolve dosage-dependent contradictions (e.g., 0.5–5 mM L-cysteine) . Cochrane Review principles, such as bias reduction via diverse sourcing and consumer perspective integration, improve rigor .
Q. What molecular mechanisms underlie L-ascorbate’s role as a biosynthetic precursor for organic acids (e.g., oxalic, tartaric) in plants?
- Methodology : Combine isotope tracing (¹³C-labeled L-ascorbate) with LC-MS to track carbon flux into organic acids. CRISPR-edited plant lines (e.g., Arabidopsis MCO3 mutants) can validate enzyme roles in apoplastic iron regulation . Multi-omics integration (transcriptomics, metabolomics) clarifies trade-offs between antioxidant functions and biosynthetic pathways .
Q. How can response surface methodology (RSM) optimize this compound’s application in food science, such as inhibiting non-enzymatic browning?
- Methodology : Use Box-Behnken designs to test inhibitor combinations (e.g., L-cysteine, phytic acid). Measure inhibition rates via spectrophotometry (A₄₂₀ nm) and validate with ANOVA-driven response surface models. Steepest ascent designs identify optimal dosage ranges (e.g., 0.97% L-cysteine reduces browning by 81.39% in fruit juices) .
Contradiction Analysis
Q. Why do studies report divergent effects of L-ascorbate on oxidative stress markers in plant and mammalian systems?
- Resolution : Context-dependent roles arise from compartmentalization (e.g., cytosolic vs apoplastic ascorbate pools in plants) and species-specific transport mechanisms. In plants, stress type (salinity vs hypoxia) alters enzyme expression (e.g., monodehydroascorbate reductase) . In mammals, Na⁺-dependent transport variability affects intracellular accumulation . Standardizing experimental conditions (e.g., stress duration, cell type) reduces discrepancies.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
